molecular formula C19H22O4 B13992652 2,3-Bis(4-methoxyphenyl)pentanoic acid CAS No. 1756-65-6

2,3-Bis(4-methoxyphenyl)pentanoic acid

Cat. No.: B13992652
CAS No.: 1756-65-6
M. Wt: 314.4 g/mol
InChI Key: BZSHUBXBMWOXAU-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)pentanoic acid is an organic compound characterized by the presence of two methoxyphenyl groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)pentanoic acid typically involves the reaction of appropriate methoxyphenyl derivatives with a pentanoic acid precursor. One common method involves the use of Friedel-Crafts acylation, where methoxybenzene reacts with a pentanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)pentanoic acid stands out due to its dual methoxyphenyl groups, which confer unique chemical properties and reactivity.

Properties

CAS No.

1756-65-6

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)pentanoic acid

InChI

InChI=1S/C19H22O4/c1-4-17(13-5-9-15(22-2)10-6-13)18(19(20)21)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3,(H,20,21)

InChI Key

BZSHUBXBMWOXAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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